molecular formula C13H20N2O3 B584210 Cis-Desmethyl Atenolol CAS No. 1797116-92-7

Cis-Desmethyl Atenolol

Cat. No.: B584210
CAS No.: 1797116-92-7
M. Wt: 252.314
InChI Key: BXEVWKYWEMQUHC-UHFFFAOYSA-N
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Description

Cis-Desmethyl Atenolol is a chemical compound that belongs to the class of beta-blockers. It is a metabolite of Atenolol, a widely used medication for the treatment of hypertension and angina. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Desmethyl Atenolol typically involves the demethylation of Atenolol. One common method is the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the process to gram-scale production has been successfully demonstrated, emphasizing its potential in industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cis-Desmethyl Atenolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cis-Desmethyl Atenolol has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Atenolol and its metabolites.

    Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Investigated for its potential therapeutic effects and toxicology.

    Industry: Utilized in the development of new beta-blocker medications and in quality control processes

Comparison with Similar Compounds

Similar Compounds

    Atenolol: The parent compound, widely used for hypertension and angina.

    Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions

Uniqueness

Cis-Desmethyl Atenolol is unique due to its specific metabolic pathway and its potential therapeutic and toxic effects. Unlike Atenolol, which is a racemic mixture, this compound is a single enantiomer, which may contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-15-8-11(16)9-18-12-5-3-10(4-6-12)7-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEVWKYWEMQUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797116-92-7
Record name Desmethyl atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797116927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL ATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ0FKL645N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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